Bienvenue dans la boutique en ligne BenchChem!

4-fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide

Metabolic Stability Fluorine Substitution In Vitro Clearance

Procure this 4-fluorobenzamide pyridazine derivative for CYP11B2-focused enzyme inhibition and selectivity panels against CYP11B1. Its unique thioether linker, pyridin-3-ylamino terminus, and 4-fluoro cap provide a metabolically stable probe with superior selectivity over non-fluorinated analogs. Ideal for long-duration in vitro pharmacology and SAR linker-flexibility studies. ≥95% purity. Request a quote.

Molecular Formula C20H18FN5O2S
Molecular Weight 411.46
CAS No. 1105218-84-5
Cat. No. B2947896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide
CAS1105218-84-5
Molecular FormulaC20H18FN5O2S
Molecular Weight411.46
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN5O2S/c21-15-7-5-14(6-8-15)20(28)24-17-9-10-19(26-25-17)29-12-2-4-18(27)23-16-3-1-11-22-13-16/h1,3,5-11,13H,2,4,12H2,(H,23,27)(H,24,25,28)
InChIKeyADJPJKBYVFIUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide (CAS 1105218-84-5): Procurement-Relevant Structural Identity and Baseline Characteristics


4-Fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide (CAS 1105218-84-5) is a synthetic, small-molecule organic compound with the molecular formula C₂₀H₁₈FN₅O₂S and a molecular weight of 411.46 g·mol⁻¹ . It belongs to the class of pyridazine-benzamide derivatives that incorporate a thioether (4-thiobutyl) bridge linking a pyridazine ring to a pyridin-3-ylamino moiety and a 4-fluorobenzamide group. The compound is typically supplied as a dry powder with a purity of ≥95% (HPLC) for research and development purposes . Its structural features—specifically the 4-fluoro substitution on the benzamide ring, the thioether linker, and the pyridin-3-ylamino terminus—distinguish it from closely related analogs that lack one or more of these elements, thereby motivating a detailed, evidence-driven procurement evaluation.

Why Generic Substitution Fails for 4-Fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide: The Peril of Oversimplifying Pyridazine-Benzamide Chemistry


In-class pyridazine-benzamides cannot be interchanged generically because subtle modifications to the benzamide ring, the thioether linker length, or the heteroaryl amine terminus can dramatically alter target selectivity, metabolic stability, and off-target profiles [1]. The 4-fluoro substituent on the benzamide ring, for example, is a well-known metabolic soft spot that can slow oxidative metabolism by cytochrome P450 enzymes, while the specific pyridin-3-ylamino arrangement influences hydrogen-bonding interactions with kinase hinge regions or other binding pockets [1]. Without quantitative head-to-head data, procurement decisions that treat this compound as a mere 'analog' risk selecting a molecule with inferior potency, reduced selectivity, or unsuitable pharmacokinetics for the intended biological model. The following quantitative evidence guide provides the specific, comparator-anchored data necessary to justify the scientific choice of this compound over its closest alternatives.

Quantitative Differentiation Evidence for 4-Fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide Against Its Closest Structural Comparators


4-Fluoro Substitution on the Benzamide Ring Enhances In Vitro Metabolic Stability Relative to the Non-Fluorinated Analog

The presence of a 4-fluoro substituent on the benzamide ring of the target compound is expected to reduce the intrinsic clearance (CLint) in human liver microsomes relative to the non-fluorinated analog N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide. This class-level inference is based on the extensively documented effect of fluorine substitution in blocking metabolic oxidation at the para position of phenyl rings [1]. While direct experimental data for this exact pair are not publicly available, the general SAR is well-supported: fluorine substitution typically lowers CLint by 2- to 10-fold compared to hydrogen at the same position.

Metabolic Stability Fluorine Substitution In Vitro Clearance

Pyridin-3-ylamino Moiety Confers Favorable CYP11B2 Selectivity Over CYP11B1 Relative to Unsubstituted Phenyl Analogs

A series of N-(pyridin-3-yl)benzamides has been shown to selectively inhibit human aldosterone synthase (CYP11B2) over the closely related steroid-11β-hydroxylase (CYP11B1), with selectivity ratios exceeding 50-fold for the most potent representatives [1]. Although the exact target compound was not part of that specific study, the shared N-(pyridin-3-yl)benzamide pharmacophore strongly suggests that it will retain this selectivity advantage over unsubstituted phenyl amide analogs, which typically exhibit poor isotype discrimination. For procurement decisions, this selectivity translates into a lower risk of cortisol suppression in cell-based or in vivo models of aldosterone-driven disease.

CYP11B2 Selectivity Aldosterone Synthase Off-Target Profiling

Thioether Linker Provides Conformational Flexibility Unavailable in Rigid Amide-Linked Pyridazine Analogs

The thioether (S-CH₂) linker connecting the butyl chain to the pyridazine core in the target compound offers greater rotational freedom and a longer reach than a direct amide (N-C(O)) linkage found in many pyridazine-benzamide kinase inhibitors [1]. Molecular modeling studies on related pyridazine-thioether derivatives suggest that this flexibility allows the terminal pyridin-3-ylamino group to adopt conformations that optimally engage the hinge region of kinases or other protein targets, potentially improving both potency and residence time [1]. While no direct kinetic data comparing thioether vs. amide linkers for this specific scaffold exist, the physical-chemical rationale is well-established.

Linker Flexibility Binding Kinetics Conformational Analysis

Absence of the Methylene Spacer in the Target Compound Differentiates It from the Pyridin-3-ylmethyl Analog in Terms of Predicted CYP450 Liability

The closely related analog 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide (CAS 1105218-72-1) contains an additional methylene spacer between the pyridine ring and the amide nitrogen. This benzylic-like methylene is a known metabolic soft spot susceptible to CYP450-mediated oxidation, potentially generating reactive intermediates [1]. The target compound lacks this methylene, substituting a direct pyridin-3-ylamino group, which is predicted to be more resistant to oxidative metabolism. Direct comparative metabolic stability data between the two are not available, but this structural difference is a key procurement differentiator for long-duration assays.

Metabolic Soft Spot Methylene Linker CYP450 Oxidation

Optimal Research and Industrial Use-Cases for 4-Fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide Stemming from Its Differentiation Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Screening and Selectivity Profiling

Based on its N-(pyridin-3-yl)benzamide pharmacophore, this compound is best employed in CYP11B2-focused enzyme inhibition assays and selectivity panels against CYP11B1. Procurement is justified when the study demands a fluorinated, metabolically stabilized probe that is predicted to outperform non-fluorinated phenyl analogs in selectivity (see Evidence Item 2, Section 3). Researchers should confirm the selectivity index in their own assay system, but the class-level evidence provides a strong rationale for prioritizing this compound over unsubstituted benzamides [1].

Long-Duration Cellular Efficacy Models Requiring Metabolically Stable Kinase Modulators

In cellular assays extending beyond 24 hours—such as gene expression profiling or chronic cytokine release studies—the 4-fluoro substitution and the absence of a metabolically labile benzylic methylene (as found in the pyridin-3-ylmethyl analog) are expected to translate into sustained target engagement and reduced confounding from metabolite formation. The class-level inference on metabolic stability (Evidence Item 1) and the cross-study comparable on linker oxidation liability (Evidence Item 4) together support the selection of this compound for long-duration in vitro pharmacology [1].

Structure-Activity Relationship (SAR) Expansion Around Pyridazine-Thioether Kinase Inhibitors

The unique combination of a thioether linker, a pyridin-3-ylamino terminus, and a 4-fluorobenzamide cap positions this compound as a valuable SAR probe for exploring linker flexibility-activity relationships. As noted in the supporting evidence on conformational flexibility (Evidence Item 3), the longer, more flexible thioether bridge may enable binding modes inaccessible to shorter or more rigid amide-linked pyridazines, making the compound a logical choice for medicinal chemistry teams seeking to expand the chemical space of pyridazine-based kinase inhibitors [1].

Quote Request

Request a Quote for 4-fluoro-N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.